molecular formula C127H205N43O35 B3030459 Alarin (human) CAS No. 909409-86-5

Alarin (human)

Cat. No. B3030459
CAS RN: 909409-86-5
M. Wt: 2894.3 g/mol
InChI Key: PCBOMAIVIHZVAW-UHFFFAOYSA-N
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Description

Alarin is a hypothalamic neuropeptide from the galanin peptide family . It contains the signal sequence of the GALP precursor and the initial five amino acids (aa) of the mature GALP . Alarin is a 25 amino acid neuropeptide derived from the alternative splicing of the GALP gene, missing exon 3 . It is involved in several physiological functions that include feeding behavior, energy homeostasis, glucose homeostasis, body temperature, and reproduction .


Synthesis Analysis

Alarin is synthesized from the GALP gene through a process of alternative splicing . This process excludes exon 3 from the GALP gene, resulting in the formation of Alarin . The peptide is then processed and packaged for distribution in various tissues.


Molecular Structure Analysis

The molecular structure of Alarin is closely related to the galanin family of peptides . It shares the same signal sequence of the GALP precursor peptide and the first five amino acids of the mature GALP . Multiple sequence alignment has shown that human GALP shares sequence similarity and identity with mouse, rat, pig, dog, and cat, indicating a very conserved structural and functional relationship among species .

Scientific Research Applications

1. Physiological Functions and Disease Conditions

Alarin, a neuropeptide from the galanin family, is widely expressed in the central nervous system and various peripheral tissues. Initially discovered in human neuroblastoma cells, it is involved in several physiological functions such as feeding behavior, energy homeostasis, glucose homeostasis, body temperature regulation, and reproduction. Additionally, it exhibits vasoactive, anti-inflammatory, anti-edema, and antimicrobial activities. Alarin is also linked to various diseases like metabolic syndrome, obesity, insulin resistance, type 2 diabetes, diabetic retinopathy, hypertension, cardiac fibrosis, polycystic ovarian syndrome, and depression. Its role in these conditions, however, is not fully understood, and the receptors mediating its effects remain unidentified. Future research is expected to explore alarin's biological effects and potential as a pharmacological tool (Abebe, Mengstie, Seid, Malik, & Dejenie, 2022).

2. Alarin and Depression

Alarin shows regulatory effects on depression-like behaviors. It exhibits potential as an antidepressant, although its therapeutic relevance and the receptors involved in its antidepressant activities require further investigation (Abebe, Mengstie, Seid, & Dejenie, 2022). Another study demonstrated that alarin has antidepressant-like effects in mice subjected to chronic stress, potentially by acting on the TrkB receptor and affecting ERK and AKT signaling pathways (Wang et al., 2015).

3. Impact on Food Intake and Reproduction

Research has shown that alarin stimulates food intake and gonadotropin release in male rats, indicating its role in regulating energy balance and reproductive functions (Boughton et al., 2010).

4. Alarin in Ocular Physiology

Alarin is present in various parts of the eye, such as the cornea, iris, ciliary body, and retina, in different species including humans. This suggests its involvement in ocular blood flow regulation and possibly in immune defense and aqueous humor production (Schrödl et al., 2013).

5. Antimicrobial Activity

Alarin, unlike its alternative-splicing form GALP, shows antimicrobial activity against certain bacteria like Escherichia coli, suggesting its potential for therapeutic development (Wada et al., 2013).

properties

IUPAC Name

4-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[1-[[2-[[1-[[5-amino-1-[2-[[1-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C127H205N43O35/c1-63(2)52-83(108(189)151-80(35-22-48-144-127(138)139)105(186)163-89(61-173)123(204)205)159-115(196)92-38-24-50-169(92)121(202)82(39-41-93(131)177)156-102(183)76(33-20-46-142-125(134)135)149-94(178)58-146-101(182)75(32-19-45-141-124(132)133)150-106(187)81(40-42-95(179)180)155-117(198)97(67(7)174)165-107(188)78(31-16-18-44-129)154-118(199)99(69(9)176)167-116(197)96(64(3)4)164-110(191)84(54-71-56-145-74-29-14-13-28-73(71)74)158-103(184)77(30-15-17-43-128)153-114(195)91-37-25-51-170(91)122(203)86(53-70-26-11-10-12-27-70)160-119(200)98(68(8)175)166-112(193)88(60-172)162-111(192)87(59-171)161-104(185)79(34-21-47-143-126(136)137)152-109(190)85(55-72-57-140-62-147-72)157-100(181)66(6)148-113(194)90-36-23-49-168(90)120(201)65(5)130/h10-14,26-29,56-57,62-69,75-92,96-99,145,171-176H,15-25,30-55,58-61,128-130H2,1-9H3,(H2,131,177)(H,140,147)(H,146,182)(H,148,194)(H,149,178)(H,150,187)(H,151,189)(H,152,190)(H,153,195)(H,154,199)(H,155,198)(H,156,183)(H,157,181)(H,158,184)(H,159,196)(H,160,200)(H,161,185)(H,162,192)(H,163,186)(H,164,191)(H,165,188)(H,166,193)(H,167,197)(H,179,180)(H,204,205)(H4,132,133,141)(H4,134,135,142)(H4,136,137,143)(H4,138,139,144)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBOMAIVIHZVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CNC=N6)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C127H205N43O35
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2894.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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